molecular formula C8H8N2O2 B1466979 1-(Pyrazin-2-YL)cyclopropanecarboxylic acid CAS No. 1159734-52-7

1-(Pyrazin-2-YL)cyclopropanecarboxylic acid

Cat. No.: B1466979
CAS No.: 1159734-52-7
M. Wt: 164.16 g/mol
InChI Key: SEUCPZSOHHNMRQ-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-YL)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-pyrazin-2-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-7(12)8(1-2-8)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUCPZSOHHNMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729243
Record name 1-(Pyrazin-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159734-52-7
Record name 1-(Pyrazin-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 20% aqueous sodium hydroxide solution (1 mL) was added to a solution of 1-(pyrazin-2-yl)cyclopropanecarbonitrile (0.2 g, 1.37 mmol) in methanol (10 mL) at room temperature. The reaction mixture was heated at reflux for 36 h. The mixture was cooled, and then the solvent was removed under reduced pressure. The resulting residue was partitioned between water and ethyl acetate. The aqueous layer was neutralized with aqueous hydrochloric acid (3N) and the water was removed under reduced pressure. To the residue was added methanol and dichloromethane. The mixture was filtered to remove the insoluble solids and the filtrate was dried over sodium sulfate, filtered and concentrated under reduced pressure to afford the title compound (100 mg). MS (ES−) (M−1) 162.9.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Pyrazin-2-yl-cyclopropanecarbonitrile (849 mg, 5.85 mmol) was dissolved in MeOH (7 mL) and NaOH solution (20 wt % in water, 2.0 mL, 10 mmol) was added via syringe in one portion. The orange mixture was heated to 75° C. for 22 h, cooled to room temperature, and acidified to pH 2-3 with 6N HCl. The mixture was filtered through a pad of celite using MeOH and the filtrate was concentrated. The residue was suspended in EtOAc, dried with Na2SO4, filtered and concentrated to give 111 mg of the title compound as an orange solid, m/z 165.28 [M+1]+.
Quantity
849 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrazin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 2
1-(Pyrazin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 3
1-(Pyrazin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Pyrazin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 5
1-(Pyrazin-2-YL)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Pyrazin-2-YL)cyclopropanecarboxylic acid

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